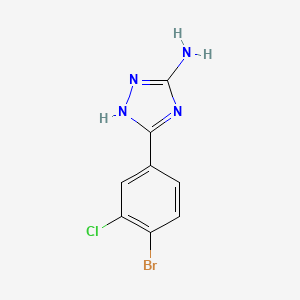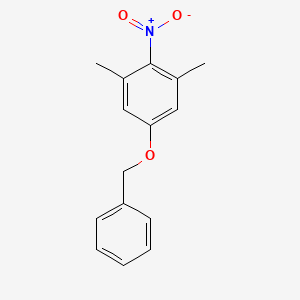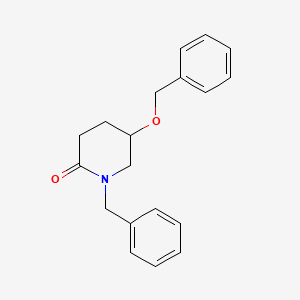![molecular formula C10H7ClN4 B13677864 4-Chloroimidazo[1,2-a]quinoxalin-1-amine](/img/structure/B13677864.png)
4-Chloroimidazo[1,2-a]quinoxalin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloroimidazo[1,2-a]quinoxalin-1-amine is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound makes it a valuable compound for scientific research and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroimidazo[1,2-a]quinoxalin-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroimidazo[1,2-a]quinoxaline with ammonia in an aqueous solution. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloroimidazo[1,2-a]quinoxalin-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form diverse derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfone derivatives or reduced to form corresponding amines.
Cyclization Reactions: Intramolecular cyclization can lead to the formation of fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Products: Various substituted imidazoquinoxalines.
Oxidation Products: Sulfone derivatives.
Reduction Products: Amino derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Exhibits significant cytotoxic activity against cancer cell lines, including melanoma and leukemia.
Medicine: Potential therapeutic agent for the treatment of cancer and neurodegenerative diseases.
Industry: Used in the development of novel pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Chloroimidazo[1,2-a]quinoxalin-1-amine involves its interaction with specific molecular targets. It has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. For example, it can inhibit kinases such as PIM and IkB, leading to the induction of apoptosis in cancer cells . The compound’s ability to modulate multiple pathways makes it a promising candidate for targeted therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]quinoxaline: Shares a similar core structure but lacks the chlorine atom at the 4-position.
Imidazo[1,5-a]quinoxaline: Another isomer with different biological activities.
Pyrrolo[1,2-a]quinoxaline: Contains a pyrrole ring instead of an imidazole ring.
Uniqueness
4-Chloroimidazo[1,2-a]quinoxalin-1-amine is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives. This structural feature also contributes to its potent biological activities, making it a valuable compound for drug discovery and development .
Propriétés
Formule moléculaire |
C10H7ClN4 |
|---|---|
Poids moléculaire |
218.64 g/mol |
Nom IUPAC |
4-chloroimidazo[1,2-a]quinoxalin-1-amine |
InChI |
InChI=1S/C10H7ClN4/c11-9-10-13-5-8(12)15(10)7-4-2-1-3-6(7)14-9/h1-5H,12H2 |
Clé InChI |
ZJAJCQSFVZIIJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(C3=NC=C(N23)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid](/img/structure/B13677784.png)
![2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B13677785.png)

![5-tert-Butyl 2-methyl 5-azaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B13677790.png)




![tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13677813.png)





